molecular formula C5H8O3 B1314665 1-(Hydroxymethyl)cyclopropanecarboxylic acid CAS No. 49640-66-6

1-(Hydroxymethyl)cyclopropanecarboxylic acid

Cat. No.: B1314665
CAS No.: 49640-66-6
M. Wt: 116.11 g/mol
InChI Key: TYFMINBPAYVYCW-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C5H8O3 It features a cyclopropane ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The hydroxymethyl group can be introduced through hydroxymethylation reactions, while the carboxylic acid group can be formed via oxidation of corresponding alcohols or aldehydes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group transformations to introduce the hydroxymethyl and carboxylic acid groups. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxymethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-(Carboxymethyl)cyclopropanecarboxylic acid.

    Reduction: Formation of 1-(Hydroxymethyl)cyclopropanol.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

1-(Hydroxymethyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)cyclopropanecarboxylic acid depends on its specific application. In biochemical pathways, it may interact with enzymes and receptors, influencing various molecular targets and pathways. The cyclopropane ring’s strained nature can also make it reactive, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

1-(Hydroxymethyl)cyclopropanecarboxylic acid can be compared with other cyclopropane derivatives, such as:

These compounds share the cyclopropane ring structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The presence of the hydroxymethyl group in this compound makes it unique, providing specific reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-5(1-2-5)4(7)8/h6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFMINBPAYVYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473957
Record name 1-(hydroxymethyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49640-66-6
Record name 1-(hydroxymethyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Hydroxymethyl)cyclopropanecarboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Hydroxymethyl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(Hydroxymethyl)cyclopropanecarboxylic acid
Reactant of Route 3
1-(Hydroxymethyl)cyclopropanecarboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(Hydroxymethyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Hydroxymethyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Hydroxymethyl)cyclopropanecarboxylic acid

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